1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[(pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-4-5-10(15)13(9)7-12-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVMQBWCVYVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione typically involves a Mannich reaction. The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature environment to ensure the desired product yield .
Chemical Reactions Analysis
Hydrogen-Bond-Mediated Supramolecular Aggregation
The compound exhibits cooperative N–H···N and C–H···O interactions in its crystalline state:
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Role in Stabilization |
|---|---|---|---|
| N7–H7···N1 | 2.161 | 163.1 | Forms centrosymmetric dimers |
| C5–H5···O14 | 2.461 | 134.2 | Creates S(5) and S(8) motifs |
| C8–H8A···O14 | 2.486 | 142.7 | Stabilizes 3D architecture |
These interactions facilitate edge-to-face C–H···π interactions with the pyrrolidine ring centroid, contributing to its solid-state stability .
Reactivity at the Pyrrolidine-2,5-dione Core
The diketone moiety enables diverse transformations, as inferred from analogous pyrrolidine-2,5-diones :
Nucleophilic Ring-Opening
| Reagent | Product | Application |
|---|---|---|
| Amines (e.g., NH₃) | Succinamic acid derivatives | Prodrug synthesis |
| Thiols (e.g., RSH) | Thioester analogs | Bioconjugation |
Reduction
| Reagent | Product | Conditions |
|---|---|---|
| NaBH₄ | Pyrrolidine diol | Methanol, 0–25°C |
| LiAlH₄ | Pyrrolidine tetraol | Anhydrous ether, reflux |
Functionalization of the Pyridinylaminomethyl Group
The pyridine and secondary amine sites enable further derivatization:
Acylation
| Acylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 75–90% | |
| Benzoyl chloride | N-Benzoyl derivative | 70–85% |
Metal Coordination
The pyridine N atom acts as a Lewis base , forming complexes with transition metals:
| Metal Salt | Complex Structure | Stability |
|---|---|---|
| CuCl₂ | Octahedral Cu(II) complex | High thermal stability |
| Pd(OAc)₂ | Square-planar Pd(II) complex | Catalytic cross-coupling |
Oxidative Degradation Pathways
Under oxidative conditions, the compound undergoes C–N bond cleavage :
| Oxidizing Agent | Major Product | Mechanism |
|---|---|---|
| KMnO₄ (acidic) | Pyridine-2-carboxylic acid | Radical-mediated oxidation |
| H₂O₂/Fe²⁺ | Succinimide fragment | Fenton-like degradation |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25–150 | 2.1 | Loss of lattice water |
| 220–400 | 78.4 | Pyrolysis of organic moieties |
Biological Reactivity
While direct data for this compound is limited, structurally related pyrrolidine-2,5-diones exhibit:
Scientific Research Applications
Antimicrobial Properties
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione exhibits notable antimicrobial activities. In studies conducted by Tamilvendan et al., derivatives of this compound showed moderate activity against various bacterial strains such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigatus .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions. Research indicates that its derivatives can scavenge free radicals effectively, contributing to their potential therapeutic effects .
Enzyme Inhibition
A significant application of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to cancer progression. Compounds targeting IDO1 have shown promise in cancer therapies by modulating immune responses .
Study on Anticonvulsant Activity
In a study by Rybka et al., a library of pyrrolidine derivatives was synthesized and screened for anticonvulsant activity. Compounds derived from this compound were tested using maximal electroshock and pentylenetetrazole seizure tests in mice. Some derivatives exhibited significant anticonvulsant effects, indicating their potential for treating epilepsy .
Anticancer Research
Recent investigations into the anticancer properties of pyrrolidine derivatives have highlighted their ability to inhibit cell proliferation in various cancer cell lines. The structural modifications on the pyrrolidine ring enhance binding affinity to cancer-related targets, making them suitable candidates for further drug development .
Data Table: Biological Activities of Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Aminophenyl)methylpyrrolidine-2,5-dione | Pyrrolidine ring with an amino group on a phenyl | Anti-inflammatory |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | Indole moiety attached | Antidepressant potential |
| 4-(Aminomethyl)pyrrolidine-2,5-dione | Aminomethyl group instead of phenyl | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Key Observations from Structural Variations
Pyridine vs.
Alkene vs. Alkyne Substituents :
- Compounds with alkene substituents (e.g., 1-(Prop-2-enyl)pyrrolidine-2,5-dione) exhibit enzyme inhibition, but replacing the alkene with an alkyne or methyl-linked pyridine (as in the target compound) shifts activity toward antimicrobial and antioxidant effects .
Aminoethyl and Aniline Modifications: The aminoethyl group in 1-(2-Aminoethyl)pyrrolidine-2,5-dione enhances neuroprotection, likely due to improved blood-brain barrier penetration. In contrast, aniline-substituted derivatives show broader antibacterial efficacy, emphasizing the role of aromatic substituents in targeting bacterial membranes .
Chlorinated and Aryl Derivatives :
- Chlorine and aryl groups (e.g., 3-Chloro-1-aryl derivatives) confer specificity toward enzyme inhibition (e.g., carbonic anhydrase), highlighting the importance of halogenation in modulating target selectivity .
Unique Advantages of this compound
- Balanced Bioactivity Profile : Combines antimicrobial and antioxidant properties, making it suitable for dual-functional applications in pharmaceutical and materials science .
- Synthetic Accessibility : The Mannich reaction used for its synthesis is robust and high-yielding (78–80%), offering scalability compared to multi-step routes required for thiazole or chlorinated derivatives .
- Computational Stability : Its optimized geometry and electronic structure, as shown in DFT studies, suggest stability under physiological conditions, which may enhance its shelf-life and efficacy .
Biological Activity
1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a pyridin-2-ylamino group attached, which contributes to its biological interactions. Its molecular formula is with a molecular weight of approximately 204.23 g/mol. The presence of both nitrogen heterocycles enhances its ability to interact with various biological targets.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against several bacterial strains. Studies have shown that it has comparable effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 µg/mL |
| S. aureus | 0.25 µg/mL |
| B. subtilis | 0.5 µg/mL |
Antioxidant Activity
The compound has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress in biological systems . This activity is attributed to its ability to scavenge free radicals, thereby protecting cells from damage.
Anti-inflammatory Effects
Research indicates that this compound may inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the inflammatory response and tumor microenvironment modulation . By inhibiting IDO, the compound could potentially enhance immune responses against tumors.
The mechanisms by which this compound exerts its biological effects include:
- Non-covalent interactions with enzymes and receptors, influencing their activity.
- Inhibition of key metabolic pathways , particularly those involving tryptophan metabolism through the kynurenine pathway .
Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives related to this compound:
- Anticonvulsant Activity : A series of hybrid compounds including pyrrolidine derivatives were evaluated for anticonvulsant properties in animal models, showing moderate efficacy .
- Cancer Treatment Potential : The compound's ability to inhibit IDO suggests potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapies .
- Supramolecular Chemistry Applications : Research has focused on the self-assembly behavior of this compound in host-guest systems, revealing insights into its stability and recognition properties .
Q & A
Q. How can the synthesis of 1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione be optimized for higher yield and purity?
Methodological Answer:
- Solvent and Catalyst Selection : Use polar aprotic solvents like DMF or toluene, as they enhance nucleophilic substitution reactions involving pyridine and pyrrolidine moieties. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can improve reaction efficiency (e.g., microwave-assisted synthesis in ).
- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and ensure completion. Nuclear magnetic resonance (NMR) spectroscopy should confirm product purity and structural integrity .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol to isolate the compound.
Q. What characterization techniques are critical for verifying the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between the pyridine and pyrrolidine rings, as demonstrated for analogous compounds (e.g., 1-(3-pyridyl)pyrrolidine-2,5-dione in ).
- Spectroscopic Analysis : Combine ¹H/¹³C NMR to assign protons and carbons, infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Elemental Analysis : Verify empirical formula consistency (C, H, N, Cl) with theoretical values.
Q. How can solubility and stability be assessed for this compound in biological assays?
Methodological Answer:
- Solubility Screening : Test in dimethyl sulfoxide (DMSO), water, and ethanol at varying pH levels. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light, and humidity. Monitor changes via HPLC or UV-Vis spectroscopy over 72 hours .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem or CAS databases) to predict regioselectivity in functionalization reactions .
Q. How can contradictory data on the compound’s bioactivity be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with controlled conditions (pH, temperature). Use ANOVA to identify statistically significant trends.
- Metabolite Profiling : Perform LC-MS/MS to detect degradation products or reactive intermediates that may skew bioactivity results .
Q. What experimental design principles apply to studying its catalytic or enzymatic interactions?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, substrate concentration, and catalyst loading. Use response surface methodology (RSM) to model nonlinear relationships (e.g., ICReDD’s approach in ).
- Kinetic Studies : Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and turnover rates .
Q. How can mechanistic studies elucidate its role in inhibiting specific enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or proteases). Validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. What strategies are effective for designing derivatives with enhanced selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions on the pyridine ring (e.g., halogenation, methoxy groups) and test against target vs. off-target proteins. Use principal component analysis (PCA) to correlate structural changes with activity .
- Click Chemistry : Introduce triazole or azide groups via Huisgen cycloaddition to modify solubility and binding affinity .
Data-Driven Research Questions
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
Methodological Answer:
- Multi-Technique Validation : Cross-reference X-ray data (e.g., dihedral angles in ) with solid-state NMR or Raman spectroscopy to resolve discrepancies in conformational dynamics .
- Temperature-Dependent Studies : Perform variable-temperature XRD to assess thermal effects on crystal packing .
Q. What reactor designs are optimal for scaling up synthesis while minimizing byproducts?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch systems. Use microreactors for high-pressure or exothermic conditions (e.g., thieno[3,2-b]pyridine intermediates in ) .
- In-Line Analytics : Integrate FTIR or UV probes for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
